molecular formula C6H15NO3S B13179067 2-Methoxy-3-methylbutane-1-sulfonamide

2-Methoxy-3-methylbutane-1-sulfonamide

Cat. No.: B13179067
M. Wt: 181.26 g/mol
InChI Key: HHQPOTLYWHDKIW-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylbutane-1-sulfonamide is an organic compound with the molecular formula C6H15NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a methoxy and methyl-substituted butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methylbutane-1-sulfonamide typically involves the reaction of 2-Methoxy-3-methylbutane with a sulfonamide reagent under controlled conditions. One common method includes the use of sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methylbutane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

2-Methoxy-3-methylbutane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylbutane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This mechanism is similar to that of other sulfonamide drugs, which act by inhibiting dihydropteroate synthetase, an enzyme involved in folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-3-methylbutane-1-sulfonamide
  • 2-Methoxy-3-methylbutane
  • Sulfanilamide

Uniqueness

2-Methoxy-3-methylbutane-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

Molecular Formula

C6H15NO3S

Molecular Weight

181.26 g/mol

IUPAC Name

2-methoxy-3-methylbutane-1-sulfonamide

InChI

InChI=1S/C6H15NO3S/c1-5(2)6(10-3)4-11(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9)

InChI Key

HHQPOTLYWHDKIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CS(=O)(=O)N)OC

Origin of Product

United States

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